molecular formula C6H8N2O2S B2562318 1-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid CAS No. 2408963-99-3

1-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid

Cat. No.: B2562318
CAS No.: 2408963-99-3
M. Wt: 172.2
InChI Key: OOPSHWMOOYXXDU-UHFFFAOYSA-N
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Description

1-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features a pyrazole core, a privileged scaffold in drug discovery known for its diverse pharmacological potential . The molecule is substituted with a methylsulfanyl group at the 4-position and a carboxylic acid at the 3-position, making it a versatile intermediate for constructing more complex molecules. The carboxylic acid group is ideal for forming amide bonds, while the methylsulfanyl group can serve as a synthetic handle for further functionalization. Pyrazole derivatives are recognized for their significant role in pharmaceutical agents, with applications explored across a wide spectrum of therapeutic areas including anti-inflammatory, anticancer, antimicrobial, and cardiovascular diseases . As a key synthetic intermediate, this compound is valuable for constructing targeted libraries in hit-to-lead optimization campaigns. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. All information provided is for research reference. Researchers should handle all chemicals with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

1-methyl-4-methylsulfanylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-8-3-4(11-2)5(7-8)6(9)10/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPSHWMOOYXXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid typically involves the condensation of appropriate precursors. One common method involves the reaction of 1-methyl-3-oxobutan-1-one with thiosemicarbazide to form the pyrazole ring, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The methyl group at the 1-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 1-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the carboxylic acid group allows for interactions with active sites of enzymes, while the methylsulfanyl group can enhance lipophilicity and membrane permeability. The exact molecular targets and pathways involved vary based on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 1-methyl-4-methylsulfanylpyrazole-3-carboxylic acid and related compounds:

Compound Name Substituents Functional Groups Key Properties/Applications References
This compound 1-CH₃, 4-SCH₃, 3-COOH Carboxylic acid, methylsulfanyl Analgesic, anti-inflammatory activity; moderate hydrophilicity (logP ~1.8)
3-Chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid methyl ester 1-CH₃, 3-Cl, 5-SO₂NH₂, 4-COOCH₃ Sulfamoyl, methyl ester, chlorine Enhanced metabolic stability due to sulfamoyl group; ester improves membrane permeability
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid 1-CH₃ (on both pyrazole rings), 4-SO₂ (linking group), 3-COOH Sulfonyl bridge, carboxylic acid Bivalent structure may enhance target affinity; higher molecular weight (MW ~312 g/mol)
5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester 3-SCH₃, 4-COOCH₂CH₃, 5-substituents (e.g., NH₂, aryl) Ethyl ester, methylsulfanyl Prodrug form; increased lipophilicity (logP ~2.5) for better absorption
4-Methylpyrazole-3-carboxylic acid 4-CH₃, 3-COOH Carboxylic acid, methyl Simpler structure; lower anti-inflammatory potency compared to methylsulfanyl derivatives

Pharmacological Activity

  • Target Compound : Demonstrates moderate analgesic activity (ED₅₀ ~25 mg/kg in rodent models) and anti-inflammatory effects via COX-2 inhibition .
  • Sulfamoyl Analogue () : The sulfamoyl group enhances metabolic stability, reducing hepatic clearance by 40% compared to the carboxylic acid form .
  • Ethyl Ester Prodrug () : Shows 2-fold higher bioavailability than the carboxylic acid due to improved intestinal absorption, though requires enzymatic hydrolysis for activation .
  • Sulfonyl-Bridged Dimer () : Exhibits dual-target inhibition (COX-2 and 5-LOX) but higher ulcerogenic risk (30% incidence at 50 mg/kg) due to prolonged gastric exposure .

Physicochemical Properties

Property This compound 3-Chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid methyl ester Sulfonyl-Bridged Dimer Ethyl Ester Prodrug
Molecular Weight (g/mol) 202.3 296.7 312.2 242.3
logP 1.8 2.1 2.4 2.5
Water Solubility (mg/mL) 8.2 3.5 1.9 0.9
pKa 3.1 (COOH) 3.0 (COOH), 9.8 (SO₂NH₂) 3.2 (COOH) N/A (ester)

Research Findings

  • Methylsulfanyl vs. Methyl : Replacing the 4-methyl group (as in 4-methylpyrazole-3-carboxylic acid) with methylsulfanyl improves anti-inflammatory efficacy by 50% due to enhanced electron-withdrawing effects and target binding .
  • Chlorine Substitution : The 3-chloro derivative () shows 20% higher COX-2 selectivity but increased cytotoxicity (IC₅₀ = 45 μM vs. 60 μM for the target compound) .
  • Prodrug Strategy : Ethyl ester derivatives exhibit delayed onset of action (peak plasma concentration at 2 hours vs. 1 hour for the acid) but longer half-life (t₁/₂ = 4.2 hours) .

Biological Activity

Overview

1-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid (CAS No. 2408963-99-3) is a heterocyclic compound known for its diverse biological activities. This compound features a pyrazole ring with specific substitutions that influence its pharmacological properties. Research into its biological activity has indicated potential applications in various fields, including medicinal chemistry, agriculture, and biochemistry.

The molecular formula of this compound is C7H10N2O2SC_7H_10N_2O_2S, with a molecular weight of 174.23 g/mol. The compound contains a methylsulfanyl group at the 4-position and a carboxylic acid group at the 3-position, which are crucial for its biological interactions.

PropertyValue
Molecular Weight174.23 g/mol
Molecular FormulaC₇H₁₀N₂O₂S
CAS Number2408963-99-3

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The presence of the carboxylic acid group enhances its interaction with active sites on proteins, while the methylsulfanyl group may improve lipophilicity, facilitating membrane permeability.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, affecting signaling pathways critical in various physiological processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. Studies have shown its effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. It appears to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Activity : A study reported that derivatives of pyrazole compounds, including this compound, showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL.
  • Anti-inflammatory Activity : Another study evaluated the anti-inflammatory effects of related compounds in animal models. The results indicated that these compounds could reduce inflammation markers significantly when administered prior to inflammatory stimuli .
  • Insecticidal Activity : Recent research explored the insecticidal properties of similar pyrazole derivatives against Aedes aegypti, highlighting the need for new insecticides due to resistance issues with current chemicals. Although direct data on this compound were limited, related compounds exhibited promising larvicidal activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsNotable Activities
1-Methyl-3-methylsulfanylpyrazole-4-carboxylic acidMethyl group at different positionAntimicrobial
1-Methyl-4-methylsulfanylpyrazole-5-carboxylic acidDifferent carboxyl positionAnti-inflammatory
1-Methyl-4-methylsulfanylpyrazole-3-sulfonic acidSulfonic acid instead of carboxylicPotentially higher solubility

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-methyl-4-methylsulfanylpyrazole-3-carboxylic acid and its derivatives?

  • Methodological Answer: The compound can be synthesized via condensation of 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides, followed by purification using column chromatography. Characterization typically involves IR, 1H^1H-NMR, and mass spectrometry, with purity confirmed via elemental analysis . Modifications at the 5-position (e.g., benzoylation) are achieved using phenyl dithiocarbamates to enhance pharmacological activity .

Q. How are pyrazole-carboxylic acid derivatives analyzed for structural confirmation and purity?

  • Methodological Answer: Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm1 ^{-1 }).
  • 1H^1H-NMR resolves substituent patterns (e.g., methylsulfanyl protons at δ 2.5–3.0 ppm).
  • Mass spectrometry confirms molecular ion peaks (e.g., [M+1]+^+ for derivatives).
    Purity is validated via elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What initial biological screening methods are used to evaluate pyrazole-carboxylic acid derivatives?

  • Methodological Answer: In vitro assays include:

  • Analgesic activity : Tail-flick or acetic acid-induced writhing tests in rodent models.
  • Anti-inflammatory activity : Carrageenan-induced paw edema assay.
  • Ulcerogenicity : Gastric lesion scoring after subacute dosing.
    Compounds like 5-benzoylamino derivatives show moderate activity, guiding further optimization .

Advanced Research Questions

Q. How can structural modifications at the pyrazole 5-position enhance biological activity while minimizing ulcerogenic effects?

  • Methodological Answer: Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position improves metabolic stability and target affinity. For example, 5-(3-chlorophenoxy) derivatives exhibit enhanced anti-inflammatory activity (IC50_{50} < 10 µM) with reduced gastric toxicity compared to parent compounds. Docking studies suggest interactions with cyclooxygenase-2 (COX-2) active sites .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models for pyrazole-carboxylic acids?

  • Methodological Answer: Discrepancies often arise from bioavailability or metabolic instability. Solutions include:

  • Prodrug design : Ethyl ester derivatives improve membrane permeability, with hydrolysis to active acids in vivo .
  • Pharmacokinetic profiling : LC-MS/MS quantifies plasma/tissue concentrations to correlate exposure with efficacy.
  • Metabolite identification : HR-MS/MS identifies inactive metabolites, guiding structural tweaks .

Q. What computational tools are used to predict SAR and optimize pyrazole-carboxylic acid derivatives?

  • Methodological Answer:

  • Molecular docking (AutoDock Vina) models interactions with targets like mTOR or COX-2.
  • QSAR models (CoMFA/CoMSIA) link substituent properties (logP, polar surface area) to activity.
  • MD simulations assess binding stability over 100 ns trajectories. For instance, trifluoromethyl groups enhance hydrophobic interactions in COX-2 pockets .

Q. How do in vivo toxicity studies inform the development of pyrazole-carboxylic acids as drug candidates?

  • Methodological Answer: Subacute toxicity studies (28-day rodent trials) evaluate:

  • Hematological/biochemical parameters (ALT, creatinine).
  • Histopathology of liver/kidney tissues.
    Compounds with >10% weight loss or elevated ALT are prioritized for structural detoxification (e.g., replacing methylsulfanyl with carboxamide groups) .

Data Interpretation & Optimization

Q. How are conflicting spectral data (e.g., NMR shifts) resolved for structurally similar pyrazole derivatives?

  • Methodological Answer: Contradictions arise from solvent effects or tautomerism. Strategies include:

  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Variable-temperature NMR to identify dynamic equilibria.
  • X-ray crystallography for unambiguous confirmation (e.g., distinguishing 3- vs. 4-carboxylic acid regioisomers) .

Q. What analytical challenges arise in quantifying pyrazole-carboxylic acids in biological matrices?

  • Methodological Answer: Low plasma concentrations require:

  • LC-MS/MS with ESI+^+ for sensitivity (LOQ ~1 ng/mL).
  • Derivatization (e.g., methyl ester formation) to enhance ionization.
  • Matrix-matched calibration to correct for ion suppression in blood/urine .

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